ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate

概述

描述

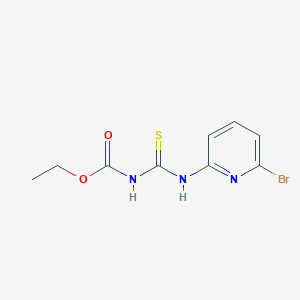

Ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate (CAS: 1010120-59-8) is a pyridine derivative with the molecular formula C₉H₁₀BrN₃O₂S and a molecular weight of 304.16 g/mol . Structurally, it features a 6-bromo-pyridin-2-ylamino core modified with a thiocarbonyl group and an ethyl carbamate substituent. This compound is primarily utilized in research settings, particularly in pharmaceutical and chemical synthesis studies, due to its reactive functional groups .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate typically involves the reaction of 6-bromo-2-aminopyridine with ethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents[][3].

Major Products:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom[][3].

科学研究应用

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

The compound belongs to a broader class of brominated pyridine derivatives. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, molecular properties, and inferred reactivity.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

Halogen Influence

- Bromine vs. Chlorine: Bromine in the target compound enhances nucleophilic aromatic substitution (NAS) reactivity compared to chlorine in analogs like tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate.

- Thiocarbonyl vs. Oxime : The thiocarbonyl group in the target compound confers distinct hydrogen-bonding and redox properties compared to the oxime group in 6-bromo-2-chloronicotinaldehyde oxime. Thiocarbonyls are more polarizable, facilitating interactions in catalytic systems .

Steric and Solubility Considerations

- Bulky Groups : The pivalamide substituent in tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate introduces steric hindrance, likely reducing solubility in aqueous media but enhancing metabolic stability in vivo .

- Ethyl Carbamate : The ethyl group in the target compound balances lipophilicity and solubility, making it suitable for organic-phase reactions .

Research Findings and Limitations

- Synthetic Utility: this compound’s thiocarbonyl group is pivotal in forming thioamide-linked polymers, a feature absent in chlorine- or oxime-containing analogs .

- Toxicity Data : While the target compound has well-documented GHS classifications, toxicity data for analogs like tert-butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate are scarce, limiting direct comparisons .

- Structural Studies : Many pyridine derivatives, including those listed here, likely utilized programs like SHELXL for crystallographic refinement, though direct evidence is unavailable in provided sources .

生物活性

Ethyl (6-Bromo-pyridin-2-ylamino)carbonothioylcarbamate is a chemical compound with the molecular formula C9H10BrN3O2S and a molecular weight of 304.17 g/mol. This compound has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by the presence of a bromine atom, contributes to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been investigated for its efficacy against various pathogens, including Streptococcus pneumoniae , which is known for its rising antibiotic resistance. The compound has demonstrated the ability to inhibit the FtsZ protein, a key target in bacterial cell division, thereby preventing bacterial proliferation .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for its potential anticancer effects. Preliminary research suggests that it may interfere with cancer cell growth pathways, although specific mechanisms remain to be fully elucidated. The compound's ability to modulate enzyme activity could play a role in its anticancer effects .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors, altering their activity and leading to various biological outcomes. Understanding these interactions is crucial for developing this compound as a therapeutic agent .

Comparative Analysis

To provide context regarding the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Ethyl (6-Chloro-pyridin-2-ylamino)carbonothioylcarbamate | Chloro Structure | Moderate antimicrobial activity |

| Ethyl (6-Fluoro-pyridin-2-ylamino)carbonothioylcarbamate | Fluoro Structure | Anticancer properties |

| Ethyl (6-Iodo-pyridin-2-ylamino)carbonothioylcarbamate | Iodo Structure | Limited biological activity |

The presence of the bromine atom in this compound enhances its reactivity compared to its chloro, fluoro, and iodo analogs, potentially leading to improved biological activities .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial properties of this compound against Streptococcus pneumoniae . The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was linked to the inhibition of FtsZ protein function, leading to disrupted cell division .

Study 2: Anticancer Potential

In another research project published in the Journal of Medicinal Chemistry, this compound was evaluated for its anticancer properties against various cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a promising avenue for further drug development .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves multi-step nucleophilic substitution and carbamate formation. For example, bromopyridine derivatives are often reacted with thiourea analogs under controlled temperatures (60–80°C) in polar aprotic solvents like DMF. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of brominated intermediates, and using inert atmospheres to prevent oxidation . Purity is typically verified using column chromatography with silica gel (hexane/ethyl acetate gradients) and confirmed via melting point analysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyridine ring protons (δ 7.5–8.5 ppm) and carbamate carbonyl signals (δ 155–160 ppm). The bromine atom induces deshielding in adjacent protons .

- IR : Confirm thiocarbonyl (C=S) stretches at 1200–1250 cm⁻¹ and carbamate (C=O) at 1680–1720 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns from bromine (M⁺ and M+2 peaks with ~1:1 ratio) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy. Waste disposal must follow halogenated organic compound guidelines, with neutralization via sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELXL refinement) resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL allows precise determination of bond angles and torsion angles. For example, the thiourea moiety’s planarity can be validated against theoretical DFT calculations. Anomalous dispersion from bromine aids in phase determination, but twinning or disorder in the pyridine ring requires iterative refinement cycles with restraints on thermal parameters .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Experimental Design : Standardize assay conditions (pH, temperature, solvent DMSO concentration ≤1%).

- Data Analysis : Use multivariate regression to account for variables like cell line heterogeneity or batch-to-batch compound purity. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s reactivity and target interactions?

- Methodological Answer :

- DFT : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites for derivatization.

- Docking : Use AutoDock Vina with flexible ligand settings to simulate binding to pyridine-dependent enzymes. Validate docking poses with MD simulations (e.g., GROMACS) to assess stability .

Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?

- Methodological Answer : Key issues include bromine displacement side reactions and carbamate hydrolysis. Mitigation strategies:

- Use slow addition of reagents to control exothermic reactions.

- Employ flow chemistry for improved heat dissipation and yield consistency.

- Protect carbamate groups with tert-butyl moieties during intermediate steps .

Q. How does the bromine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Methodological Answer : Bromine enhances electrophilicity at the 6-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Hammett σₚ constants predict reactivity trends: electron-withdrawing groups on the boronic acid partner improve yields. Monitor via ¹⁹F NMR if fluorinated analogs are synthesized .

属性

IUPAC Name |

ethyl N-[(6-bromopyridin-2-yl)carbamothioyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-5-3-4-6(10)11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKRGXZJQLLGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010120-59-8 | |

| Record name | Ethyl (6-bromo-pyridin-2-ylamino)carbonothioylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。